molecular formula C16H17N7O5 B11512070 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11512070
M. Wt: 387.35 g/mol
InChI Key: KERRDMUMOLTXIG-RQZCQDPDSA-N
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Description

The compound 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound features a unique combination of functional groups, including a hydroxyethyl group, a nitrobenzylidene hydrazinyl moiety, and a purine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Hydroxyethylation: Introduction of the hydroxyethyl group can be achieved through an alkylation reaction using ethylene oxide under basic conditions.

    Methylation: The methyl groups are introduced via methylation reactions using methyl iodide and a strong base like sodium hydride.

    Hydrazinylation: The hydrazinyl group is added through a reaction with hydrazine hydrate.

    Nitrobenzylidene Formation: The final step involves the condensation of the hydrazinyl group with 4-nitrobenzaldehyde under acidic conditions to form the nitrobenzylidene hydrazinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitrobenzylidene hydrazinyl moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to the modulation of various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike caffeine and theobromine, this compound has potential therapeutic applications beyond its stimulant effects, making it a valuable subject for further research.

Properties

Molecular Formula

C16H17N7O5

Molecular Weight

387.35 g/mol

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C16H17N7O5/c1-20-13-12(14(25)21(2)16(20)26)22(7-8-24)15(18-13)19-17-9-10-3-5-11(6-4-10)23(27)28/h3-6,9,24H,7-8H2,1-2H3,(H,18,19)/b17-9+

InChI Key

KERRDMUMOLTXIG-RQZCQDPDSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])CCO

Origin of Product

United States

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